molecular formula C14H11ClF3NO B2983672 3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine CAS No. 339010-70-7

3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine

Cat. No.: B2983672
CAS No.: 339010-70-7
M. Wt: 301.69
InChI Key: VCZBEOFVMCBSAS-UHFFFAOYSA-N
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Description

3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a trifluoromethyl group at position 5, a chloro substituent at position 3, and a 4-methoxyphenylmethyl group at position 2. This compound is of interest in agrochemical and pharmaceutical research due to the bioactivity often associated with trifluoromethylpyridines .

Properties

IUPAC Name

3-chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c1-20-11-4-2-9(3-5-11)6-13-12(15)7-10(8-19-13)14(16,17)18/h2-5,7-8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZBEOFVMCBSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Halogenation: Introduction of the chloro group through halogenation reactions.

  • Methoxylation: Introduction of the methoxy group via methylation reactions.

  • Trifluoromethylation: Introduction of the trifluoromethyl group using trifluoromethylating agents.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized chemical reactions that ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

  • Oxidation: Conversion of the pyridine ring to its corresponding N-oxide.

  • Reduction: Reduction of the chloro group to form a corresponding amine.

  • Substitution: Replacement of the methoxy or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • N-oxide: Resulting from the oxidation of the pyridine ring.

  • Amine: Resulting from the reduction of the chloro group.

  • Substituted Derivatives: Resulting from substitution reactions involving the methoxy or trifluoromethyl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine is used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to understand the interactions between small molecules and biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features may contribute to the development of new drugs targeting various diseases.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The following table compares key physical properties of the target compound with structurally related pyridine derivatives:

Compound Name Substituents (Position 2) Molecular Weight Melting Point (°C) Yield (%) Key References
Target Compound 4-Methoxyphenylmethyl 331.73* Not reported Not reported
3-Chloro-2-(3-nitro-4-(trifluoromethoxybenzyloxy)phenyl)-5-(trifluoromethyl)pyridine (7e) Trifluoromethoxybenzyloxy + nitro 523.81 122.1–124.8 71.8
3-Chloro-2-(4-(trifluoromethoxybenzyloxy)-3-trifluoromethylphenyl)-5-(trifluoromethyl)pyridine (7f) Trifluoromethoxybenzyloxy + trifluoromethyl 556.71 73.3–75.1 40.8
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine Chloromethyl 215.58 Not reported Not reported
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine Fluoro + methyl 289.67 Not reported Not reported

Notes:

  • The target compound’s molecular weight is calculated based on its formula (C₁₅H₁₂ClF₃NO).
  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) in analogs like 7e and 7f correlate with lower melting points compared to non-halogenated derivatives, likely due to reduced crystallinity .
  • The 4-methoxyphenylmethyl group in the target compound may increase solubility in organic solvents compared to chloromethyl or trifluoromethoxybenzyloxy analogs .

Biological Activity

3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine (CAS No. 161949-55-9) is an organic compound characterized by the presence of a trifluoromethyl group, a chloro group, and a methoxy-substituted phenyl moiety. The compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10ClF3NO\text{C}_{13}\text{H}_{10}\text{ClF}_3\text{N}O

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets, including cell surface receptors and intracellular enzymes. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro and methoxy groups contribute to its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of similar compounds featuring trifluoromethyl and methoxy groups. For instance, derivatives with structural similarities have shown significant antiproliferative activity against various cancer cell lines. In particular, compounds with trifluoromethyl substitutions have demonstrated enhanced growth inhibition against tumor cells due to their ability to interfere with cellular processes such as tubulin polymerization and apoptosis induction.

Case Study: Antiproliferative Activity

A comparative study on related compounds indicated that those with methoxy groups exhibited increased potency. For example, a compound similar to this compound showed an IC50 value of less than 1 µM against several cancer cell lines, indicating strong antiproliferative effects .

Antimicrobial Activity

The trifluoromethyl group is known for enhancing the antimicrobial properties of compounds. Studies have reported that derivatives containing this functional group exhibit significant antibacterial activity against strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The presence of both chloro and trifluoromethyl groups in the structure could synergistically enhance the antimicrobial efficacy .

Summary of Biological Activities

Activity TypeCompound ExampleIC50 Value (µM)Target Organism/Cell Type
AnticancerThis compound<1Various Cancer Cell Lines
AntimicrobialTrifluoromethyl Derivative<10MRSA
Tubulin PolymerizationSimilar Compound0.56Human Myeloid Leukemia Cells

Research Findings

  • Antiproliferative Studies : Compounds similar to this compound have shown a direct relationship between structural modifications (such as methoxy substitutions) and increased biological activity, particularly in inhibiting cancer cell proliferation .
  • Mechanistic Insights : The mechanism by which these compounds exert their effects includes modulation of cellular pathways involved in apoptosis and cell cycle regulation, suggesting potential for therapeutic applications in oncology .
  • Synthetic Pathways : The synthesis of this compound involves multiple steps, often starting from precursors like 2-cyano-3-chloropyridine, highlighting its accessibility for further research and development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine, and how do reaction conditions influence product yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

  • Chlorination : Electrophilic substitution at the 3-position using Cl₂ or SO₂Cl₂ under controlled temperatures (40–60°C) to avoid over-chlorination .
  • Trifluoromethyl Introduction : Employing Ruppert-Prakash reagent (TMSCF₃) with CuI catalysis in DMF at 80°C, achieving >70% yield .
  • Benzylation : Coupling 4-methoxybenzyl chloride via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with NaHCO₃ as a base in THF/water .
  • Yield Optimization : Lowering reaction temperatures during chlorination reduces byproducts, while anhydrous conditions during trifluoromethylation minimize hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound and its derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms regiochemistry via splitting patterns (e.g., pyridine C-H coupling constants) and substituent integration (e.g., 4-methoxybenzyl protons at δ 3.8–4.2 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 356.05) and isotopic patterns for Cl/F .
  • X-ray Crystallography : Resolves ambiguous regiochemistry, as seen in related pyridine derivatives .

Q. What safety precautions are essential when handling this compound, particularly regarding its flammability and toxicity?

  • Methodological Answer :

  • Flammability : Closed-cup flash point ~113°C; avoid open flames and static discharge .
  • Toxicity : Use N95 masks, nitrile gloves, and fume hoods due to potential respiratory and dermal irritation .
  • Storage : Store in sealed containers at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the introduction of the trifluoromethyl group during synthesis to enhance regioselectivity?

  • Methodological Answer :

  • Directed C-H Activation : Use directing groups (e.g., pyridine N-oxide) to guide CF₃ placement at the 5-position via Cu-mediated radical pathways .
  • Halogen Exchange : Replace Cl at the 5-position with CF₃ using AgCF₃CO₂ in DMSO at 120°C, achieving >85% selectivity .
  • Computational Modeling : DFT calculations predict electrophilic substitution preferences, guiding reagent selection (e.g., CF₃I vs. TMSCF₃) .

Q. What methodologies are employed to assess the compound's potential as a kinase inhibitor in cancer research, and how are conflicting bioactivity data resolved?

  • Methodological Answer :

  • In Vitro Assays : Use ATP-competitive ELISA to measure IC₅₀ against mTOR (e.g., IC₅₀ = 0.8 µM in multiple myeloma cells) .
  • Data Reconciliation : Cross-validate using orthogonal assays (e.g., Western blot for p-S6K1 suppression) and structural analogs to rule off-target effects .

Q. In agrochemical research, how does the substitution pattern of the pyridine ring influence herbicidal activity, and what in vitro assays validate this?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The 3-Cl and 5-CF₃ groups enhance lipid solubility, improving membrane penetration. Adding 4-methoxybenzyl boosts auxin-like activity .
  • Validation Assays :
  • Seedling Growth Inhibition : Dose-dependent suppression of Arabidopsis root elongation (EC₅₀ = 10 µM) .
  • ROS Detection : DCFH-DA assay confirms oxidative stress induction in weeds at 48h post-treatment .

Q. What are the challenges in achieving selective functionalization at the 2- and 5-positions of the pyridine ring, and what catalytic systems address these?

  • Methodological Answer :

  • Challenge : Steric hindrance from the 4-methoxybenzyl group complicates 2-position reactivity.
  • Solutions :
  • Palladium Catalysis : Pd(OAc)₂/Xantphos enables Suzuki coupling at the 2-position without displacing Cl/CF₃ .
  • Microwave-Assisted Synthesis : Shortens reaction times (10 min vs. 24h), reducing decomposition .

Q. How do solvent polarity and temperature affect the stability of intermediates during multi-step synthesis?

  • Methodological Answer :

  • Polar Aprotic Solvents : DMF stabilizes trifluoromethylated intermediates by hydrogen-bond inhibition but requires <80°C to prevent decarboxylation .
  • Low-Tolerance Groups : The 4-methoxybenzyl moiety is prone to oxidation in DMSO; substitute with THF for acid-sensitive steps .

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